molecular formula C17H12BrCl2NO2 B287982 4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Cat. No. B287982
M. Wt: 413.1 g/mol
InChI Key: UAPOBKMRCWWKEA-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. It also inhibits the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one in lab experiments is its potent anticancer properties. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its high toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the research on 4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one. One of the potential directions is the development of more efficient synthesis methods that can reduce the toxicity of the compound. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to investigate the compound's mechanism of action and its potential side effects.
Conclusion:
In conclusion, 4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one is a chemical compound that has significant potential in various fields, particularly in cancer research. Its potent anticancer properties, anti-inflammatory properties, and inhibition of various enzymes and proteins make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one involves several steps. The first step is the condensation of 2,6-dichlorobenzaldehyde and methylamine to form 2,6-dichlorobenzylamine. The second step involves the reaction of 2,6-dichlorobenzylamine with acetylacetone to form 2,6-dichlorobenzylidene-acetylacetone. The final step is the bromination of 2,6-dichlorobenzylidene-acetylacetone to form 4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one.

Scientific Research Applications

4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one has been extensively studied for its potential applications in various fields. One of its most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.

properties

Product Name

4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Molecular Formula

C17H12BrCl2NO2

Molecular Weight

413.1 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H12BrCl2NO2/c1-21-15-7-5-10(18)9-12(17(15)23)16(22)8-6-11-13(19)3-2-4-14(11)20/h2-9H,1H3,(H,21,23)/b8-6+

InChI Key

UAPOBKMRCWWKEA-SOFGYWHQSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl)Br

Origin of Product

United States

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